The Chemistry and Biological Significance of 2-(2-Aminophenyl)indole: A Technical Overview
The Chemistry and Biological Significance of 2-(2-Aminophenyl)indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminophenyl)indole, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry. Its unique structural features, comprising an indole (B1671886) nucleus linked to an aminophenyl group, provide a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the structure, chemical properties, and synthesis of 2-(2-Aminophenyl)indole. Furthermore, it delves into the extensive research on its derivatives, which have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes a principal mechanism of action to support ongoing research and drug discovery efforts.
Core Compound Structure and Chemical Identity
2-(2-Aminophenyl)indole is characterized by an indole ring system substituted at the 2-position with a 2-aminophenyl group. This arrangement of aromatic and heterocyclic moieties imparts specific chemical properties that are leveraged in the design of biologically active molecules.
| Identifier | Value | Reference |
| Chemical Formula | C₁₄H₁₂N₂ | [1][2][3] |
| IUPAC Name | 2-(1H-indol-2-yl)aniline | [2] |
| Molecular Weight | 208.26 g/mol | [1][2][3] |
| CAS Number | 32566-01-1 | [1][2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)N)C2=C3C=CC=C3NC2=O |
Synthesis of the 2-Phenylindole (B188600) Scaffold
The synthesis of 2-phenylindole derivatives, including the 2-(2-aminophenyl)indole core, is most commonly achieved through the Fischer indole synthesis .[4][5][6] This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde.[4][5]
Representative Experimental Protocol: Fischer Indole Synthesis
The following protocol is a generalized procedure for the synthesis of a 2-phenylindole derivative. Specific reaction conditions, such as the choice of acid catalyst and solvent, may be optimized for particular substrates.
Step 1: Formation of the Phenylhydrazone An equimolar mixture of a substituted phenylhydrazine and an appropriate acetophenone (B1666503) is refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid.[7][8] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated phenylhydrazone is collected by filtration.
Step 2: Acid-Catalyzed Cyclization The dried phenylhydrazone is added to a strong acid, such as polyphosphoric acid or sulfuric acid, and the mixture is heated.[8][9] The reaction is maintained at an elevated temperature (typically around 100°C) with constant stirring for a designated period.[8]
Step 3: Work-up and Purification After cooling, the reaction mixture is carefully poured into cold water to precipitate the crude 2-phenylindole product.[8] The solid is then collected by filtration, washed with water, and subsequently purified. Purification is often achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-phenylindole derivative.[7]
Biological Activities and Therapeutic Potential
Derivatives of the 2-(aminophenyl)indole scaffold have been extensively investigated for a range of pharmacological activities. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity
A significant body of research highlights the potent antiproliferative effects of 2-phenylindole derivatives against various cancer cell lines.[1][10] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][11]
Quantitative Data on Anticancer Activity:
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| N-(2-amino-phenyl)-indole-carboxamides | HeLa, MDA-MB-231, HepG2 | < 5.0 | CDK9 and HDAC Inhibition | |
| Bisindole derivatives | MCF-7 (ER+) | 2.71 | Estrogen Receptor Binding, Apoptosis Induction | [11] |
| Combretastatin A4 conjugates | MCF-7 (ER+) | 1.86 | Tubulin Polymerization Inhibition, Apoptosis Induction | [11] |
| Substituted 2-phenylindoles | B16F10 (Melanoma) | - | - | [10] |
| Substituted 2-phenylindoles | A549 (Lung Cancer) | - | - | [10] |
| Substituted 2-phenylindoles | MDA-MB-231 (Breast Cancer) | - | - | [10] |
Antimicrobial Activity
The indole nucleus is a well-known pharmacophore in the development of antimicrobial agents. Derivatives of 2-phenylindole have demonstrated promising activity against a spectrum of bacteria and fungi.
Quantitative Data on Antimicrobial Activity:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | |
| Indole-triazole derivative (3d) | S. aureus | 6.25 | |
| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | |
| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin |
Anti-inflammatory Activity
Certain 2-phenylindole derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes.
Mechanistic Insights: A Visual Representation
The anticancer effects of many 2-phenylindole derivatives are attributed to their ability to induce apoptosis in cancer cells. A common pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest and the subsequent activation of the apoptotic cascade.
Caption: Apoptosis induction by a 2-phenylindole derivative.
Conclusion and Future Perspectives
2-(2-Aminophenyl)indole and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of the 2-phenylindole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activities. Future research should focus on elucidating the structure-activity relationships of these compounds to design more potent and selective agents. Furthermore, in-depth mechanistic studies are crucial to fully understand their modes of action and to identify novel therapeutic targets. The continued exploration of this chemical space holds great promise for the development of next-generation therapies for a range of human diseases.
References
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- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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